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Compound of Interest

Compound Name: 2-Chloroquinoline-7-carbaldehyde
CAS No.: 863549-06-8
Cat. No.: B3159636
Get Quote
. J

Part 1: Executive Summary & Chemical Identity

2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8) is a high-value bifunctional
heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, anti-infectives, and
fluorescent probes. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 7-
isomer offers a "linear" substitution vector, allowing medicinal chemists to extend molecular
interactions into solvent-exposed regions of protein binding pockets while maintaining the rigid
quinoline core for hydrophobic anchoring.

This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of
this scaffold, emphasizing its utility as a "orthogonal linker" where the C-2 chlorine and C-7
aldehyde can be functionalized independently.

Physicochemical Profile[1][2][3][4][5][6][7][8]
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Property Data Notes

Verified isomer specificity (7-

CAS Number 863549-06-8
CHO vs 3-CHO).
2-Chloroquinoline-7- Also known as 2-chloro-7-
IUPAC Name o
carbaldehyde formylquinoline.
Molecular Formula C10HeCINO
Molecular Weight 191.61 g/mol
, Oxidizes slowly in air; store
Appearance Pale yellow to tan solid )
under inert gas.
N DMSO, DMF, DCM, Sparingly soluble in alcohols;
Solubility . .
Chloroform insoluble in water.
) Lipophilic core; aldehyde
LogP (Predicted) ~2.3-25 )
polarity moderates logP.
] ] ) ] ] Typically >100°C; derivative
Melting Point Not standardized in open lit.

dependent.

Part 2: Synthetic Pathways

The synthesis of the 7-isomer differs fundamentally from the 3-isomer. While the 3-
carbaldehyde is accessed via Vilsmeier-Haack formylation of acetanilides, the 7-carbaldehyde
requires functionalization of the pre-formed quinoline ring, typically via oxidation of a methyl
precursor.

Primary Route: Selenium Dioxide Oxidation

This is the most reliable method for converting 7-methylquinolines to their corresponding
aldehydes without affecting the labile C-2 chlorine.

e Precursor: 2-Chloro-7-methylquinoline (CAS 4295-12-9).
e Reagent: Selenium Dioxide (SeO2).

e Solvent: 1,4-Dioxane (wet) or Xylene.
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Optimized Protocol (Adapted for Stability):

e Dissolution: Dissolve 10 mmol of 2-chloro-7-methylquinoline in 50 mL of 1,4-dioxane
containing 1% water (v/v). The water is critical to prevent over-oxidation to the carboxylic
acid.

o Oxidation: Add 1.2 equivalents of finely powdered SeO:.-.

o Reflux: Heat to reflux (101°C) for 4—6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The
aldehyde typically runs lower than the methyl precursor.

e Workup: Filter the hot solution through a Celite pad to remove precipitated black selenium.

 Purification: Concentrate the filtrate. Recrystallize from hot ethyl acetate or purify via flash
chromatography (SiOz, 0-20% EtOAc in Hexanes).

Expert Insight: Avoid radical bromination (NBS/CCla4) followed by hydrolysis for this substrate.
The C-2 chlorine is susceptible to radical scrambling, and the subsequent hydrolysis conditions
(often acidic/basic) can hydrolyze the C-2 chloride to a quinolone (2-OH), destroying the
scaffold's utility.

Part 3: Reactivity & Functionalization (The "Core")

The value of CAS 863549-06-8 lies in its orthogonal reactivity. The C-2 position is electrophilic
(activated for SnAr), while the C-7 position is a classic electrophilic carbonyl.

Reactivity Logic Flow
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Figure 1: Orthogonal reactivity map of 2-Chloroquinoline-7-carbaldehyde, highlighting
divergent synthetic pathways.

Detailed Protocols

1. C-2 Displacement (SnAr) - Synthesis of 2-Aminoquinolines The nitrogen atom in the
quinoline ring withdraws electron density, activating the C-2 chlorine. This reaction is best
performed before harsh aldehyde manipulations if the amine is nucleophilic enough to attack
the aldehyde.

o Reagents: Primary or secondary amine (1.1 eq), DIPEA (2.0 eq).
e Solvent: NMP or DMF (high boiling polar aprotic).

e Conditions: 100°C - 120°C, 2—4 hours. Microwave irradiation (140°C, 20 min) is highly
effective.

e Note: If using a primary amine, the aldehyde at C-7 will form a Schiff base (imine) reversibly.
To obtain the 2-amino-7-aldehyde, you must hydrolyze the imine during workup (aqueous
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acidic wash) or protect the aldehyde as an acetal first.

2. C-7 Reductive Amination - Synthesis of "Tail" Regions This is the standard method for
attaching solubilizing groups (e.g., morpholine, piperazine) to the scaffold.

e Step A (Imine Formation): Aldehyde (1 eq) + Amine (1.1 eq) in DCE/MeOH (10:1). Stir 1h.
o Step B (Reduction): Add NaBH(OACc)s (1.5 eq). Stir 16h at RT,

o Selectivity: NaBH(OAc)s will reduce the imine but will not reduce the C-2 chlorine or the
quinoline ring itself.

Part 4: Medicinal Chemistry Applications

1. Kinase Inhibitor Scaffolds In many Type | and Type Il kinase inhibitors, the quinoline nitrogen
functions as a hydrogen bond acceptor for the hinge region of the ATP binding pocket.

* Role of C-2: Substituents here often project into the hydrophobic back-pocket or solvent
front.

» Role of C-7: This position points away from the hinge, often towards the solvent. It is an ideal
exit vector for attaching "solubilizing tails" (e.g., N-methylpiperazine moieties) to improve oral
bioavailability without disrupting binding affinity.

2. Fluorescent Probes Condensation of the C-7 aldehyde with active methylene compounds
(e.g., malononitrile, indolium salts) extends the conjugation system.

o Application: Synthesis of "Push-Pull" dyes where the quinoline nitrogen acts as the acceptor
and the C-7 substituent acts as the donor (or vice versa), creating environmentally sensitive
fluorophores.

Part 5: Safety & Handling (SDS Summary)

e Hazards: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory
irritation (H335).

o Storage: Store at 2—8°C under Argon. Aldehydes are prone to air oxidation to the
corresponding carboxylic acid (2-chloroquinoline-7-carboxylic acid), which is a white solid
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contaminant.

o Spill Response: Sweep up dry. Do not generate dust. Decontaminate surfaces with weak
sodium bisulfite solution (to neutralize aldehyde residues).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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